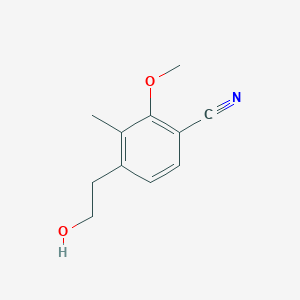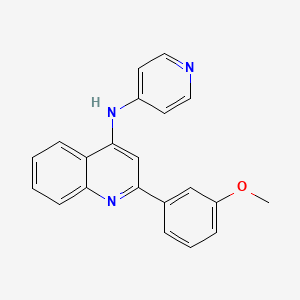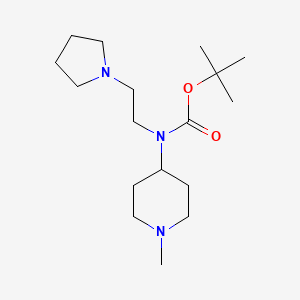
4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a methyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: These compounds share structural similarities and can undergo similar chemical reactions.
Methyldiethanolamine: Another compound with hydroxyethyl and methoxy groups, used in various industrial applications.
Uniqueness
4-(2-Hydroxyethyl)-2-methoxy-3-methylbenzonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2-methoxy-3-methylbenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-8-9(5-6-13)3-4-10(7-12)11(8)14-2/h3-4,13H,5-6H2,1-2H3 |
Clave InChI |
PBIKBEIXLSGJBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)C#N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)







![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)

